molecular formula C58H84N2O18 B1247572 Trichomycin A

Trichomycin A

カタログ番号 B1247572
分子量: 1097.3 g/mol
InChIキー: IDWJWYPAJJDASX-GHGKSYLMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trichomycin A is a macrolide.

科学的研究の応用

Antibacterial Activity

Trichomycin A, identified in species like Tricholoma, exhibits significant antibacterial properties. This activity is notable against both Gram-positive and Gram-negative bacteria, positioning Trichomycin A as a potential candidate for antibiotic development. The novel triterpenoid skeleton of these compounds adds to their uniqueness in antibacterial application (Ovenden et al., 2005).

Potential in Cancer Prevention and Treatment

Trichomycin A has been studied for its potential in cancer prevention and treatment. Notably, it has been considered safe for clinical development as a cancer chemopreventive agent. This application is based on its efficacy in inhibiting the growth of various cancer cell lines, highlighting its potential as a versatile agent in oncology research (Jiao et al., 2007).

Apoptosis Induction in Glioma Cells

Research has shown that Trichomycin A can facilitate apoptosis in glioma cell lines. This effect is dose-dependent and involves the up-regulation of proteins like caspase-3. Such findings underscore the therapeutic potential of Trichomycin A in treating gliomas, a type of brain tumor (Yang, 2013).

Anti-Inflammatory Properties in Colon Carcinogenesis

Trichomycin A has been investigated for its anti-inflammatory properties, particularly in the context of colon carcinogenesis. Its presence in diet has been found to suppress inflammation-related colon cancer development in animal models, pointing to its role in colorectal cancer prevention (Oyama et al., 2009).

Inhibition of Glioma Cell Proliferation and Invasion

Studies have demonstrated that Trichomycin A inhibits proliferation and invasion of glioma cells. It achieves this through mechanisms such as down-regulation of matrix metalloproteinases and up-regulation of microRNA-7, which targets focal adhesion kinase, a key molecule in cancer progression (Chung et al., 2018).

特性

製品名

Trichomycin A

分子式

C58H84N2O18

分子量

1097.3 g/mol

IUPAC名

(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)28-41(62)19-16-18-40(61)27-43(64)29-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40-43,45-46,48-49,51-55,57,61-64,66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35?,36?,37-,40?,41?,42?,43?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m1/s1

InChIキー

IDWJWYPAJJDASX-GHGKSYLMSA-N

異性体SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)C(=O)O)O)N)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

正規SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

同義語

trichomycin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。